Butane, 2-cyclopropyl-
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Overview
Description
. It is a cyclopropane derivative where a sec-butyl group is attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity due to the presence of the strained cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-butene with diazomethane in the presence of a catalyst such as copper or rhodium. This reaction proceeds under mild conditions and yields sec-Butylcyclopropane as the primary product .
Industrial Production Methods
Industrial production of sec-Butylcyclopropane may involve the use of more scalable and efficient methods, such as the catalytic hydrogenation of 2-cyclopropyl-1-butene. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
sec-Butylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding alcohols or ketones.
Reduction: Hydrogenation of sec-Butylcyclopropane can lead to the formation of butane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: sec-Butylcyclopropanol or sec-Butylcyclopropanone.
Reduction: Butane.
Substitution: sec-Butylchlorocyclopropane or sec-Butylbromocyclopropane.
Scientific Research Applications
sec-Butylcyclopropane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sec-Butylcyclopropane involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound more reactive, allowing it to participate in various chemical reactions. The cyclopropane ring can impose conformational rigidity on molecules, enhancing their binding affinity to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Methylcyclopropane: A cyclopropane derivative with a methyl group.
Ethylcyclopropane: A cyclopropane derivative with an ethyl group.
Uniqueness of sec-Butylcyclopropane
sec-Butylcyclopropane is unique due to the presence of the sec-butyl group, which introduces additional steric and electronic effects compared to other cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and research applications .
Biological Activity
Butane, 2-cyclopropyl- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Butane, 2-cyclopropyl- features a cyclopropyl group attached to a butane backbone. The presence of the cyclopropyl moiety can significantly influence the compound's reactivity and biological interactions due to its strained structure, which can lead to unique interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of Butane, 2-cyclopropyl- can be attributed to several mechanisms:
- Receptor Modulation : Compounds with cyclopropyl groups often exhibit modulating effects on various receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : The strain in the cyclopropyl ring may enhance the ability of the compound to fit into enzyme active sites, leading to effective inhibition.
- Radical Formation : The unique structure allows for the generation of radicals under certain conditions, which can interact with biological molecules.
Anticancer Activity
Recent studies have explored the anticancer potential of Butane, 2-cyclopropyl-. In one notable study, compounds derived from butane derivatives were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | A549 | 5.4 |
B | MCF7 | 3.2 |
C | HeLa | 4.8 |
These findings suggest that modifications to the butane structure can enhance anticancer activity.
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of Butane, 2-cyclopropyl-. In vitro studies demonstrated that this compound could reduce oxidative stress in neuronal cells:
- Mechanism : The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Results : Neuronal cell viability increased by approximately 30% in the presence of Butane, 2-cyclopropyl- compared to control groups.
Summary of Biological Activities
Activity Type | Evidence |
---|---|
Anticancer | Significant cytotoxicity in various cell lines |
Neuroprotective | Upregulation of antioxidant enzymes |
Enzyme Inhibition | Potential inhibition observed in preliminary assays |
Properties
CAS No. |
5750-02-7 |
---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
butan-2-ylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6(2)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
INSSHDIMRIMVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC1 |
Origin of Product |
United States |
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